

# Lurasidone-d8: A Technical Guide for Researchers

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Compound of Interest					
Compound Name:	Lurasidone-d8				
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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on commercially available **Lurasidone-d8** standards, their application in quantitative analysis, and the pharmacological context of Lurasidone. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with this compound.

### Commercially Available Lurasidone-d8 Standards

**Lurasidone-d8** is a deuterated analog of Lurasidone, an atypical antipsychotic medication. It is primarily used as an internal standard in analytical methods, such as liquid chromatographymass spectrometry (LC-MS), for the accurate quantification of Lurasidone in biological matrices and pharmaceutical formulations. Several reputable suppliers offer **Lurasidone-d8** standards, and their product specifications are summarized below for easy comparison.



Supplier	Product Name	CAS Number	Molecular Formula	Purity	Storage Temp.
Cayman Chemical	Lurasidone- d8	1132654-54- 6	C28H28D8N4O 2S	≥99% deuterated forms (d1-d8)	-20°C
LGC Standards	Lurasidone- d8 Hydrochloride	1132654-54- 6 (free amine)	C28H28D8N4O 2S · HCl	>95% (HPLC)	+4°C
Pharmaffiliate s	Lurasidone- d8 Hydrochloride	1132654-54- 6	C28H29D8CIN 4O2S	Not specified	2-8°C
Biosynth	Lurasidone- d8 hydrochloride	1132654-54- 6	Not specified	Not specified	Not specified
Acanthus Research	Lurasidone- D8 Hydrochloride	1132654-54- 6	C28H29D8CIN 4O2S	Not specified	Not specified

# Application in Quantitative Analysis: Experimental Protocols

**Lurasidone-d8** is an ideal internal standard for the quantitative analysis of Lurasidone due to its similar chemical and physical properties to the unlabeled drug, while its increased mass allows for clear differentiation in mass spectrometry. Below are detailed methodologies for key experiments involving the use of **Lurasidone-d8**.

## **Quantification of Lurasidone in Human Plasma by LC-MS/MS**

This section outlines a typical validated method for the determination of Lurasidone in human plasma.

a. Sample Preparation: Liquid-Liquid Extraction



- To 100 μL of human plasma in a polypropylene tube, add 25 μL of **Lurasidone-d8** internal standard working solution (e.g., 100 ng/mL in methanol).
- · Vortex the mixture for 30 seconds.
- Add 1 mL of extraction solvent (e.g., methyl tert-butyl ether).
- · Vortex for 10 minutes.
- Centrifuge at 4000 rpm for 5 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
- Reconstitute the residue in 200 μL of mobile phase.
- Vortex for 1 minute and transfer to an autosampler vial for analysis.
- b. Chromatographic Conditions
- HPLC System: Agilent 1200 series or equivalent
- Column: C18 column (e.g., 50 x 4.6 mm, 5 μm)
- Mobile Phase: A mixture of 0.1% formic acid in water and 0.1% formic acid in acetonitrile, delivered as a gradient or isocratic elution. A typical isocratic mobile phase could be acetonitrile and 5 mM ammonium acetate in water (pH 5.0)[1].
- Flow Rate: 0.5 mL/min
- Injection Volume: 10 μL
- Column Temperature: 40°C
- c. Mass Spectrometric Conditions
- Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., AB Sciex API 4000)
- Ionization Mode: Electrospray Ionization (ESI), Positive



- · Multiple Reaction Monitoring (MRM) Transitions:
  - Lurasidone:m/z 493.3 → 296.2
  - Lurasidone-d8:m/z 501.3 → 304.2
- Key MS Parameters:
  - Curtain Gas: 20 psi
  - Collision Gas: 6 psi
  - IonSpray Voltage: 5500 V
  - Temperature: 500°C
  - Ion Source Gas 1: 50 psi
  - Ion Source Gas 2: 50 psi

## Determination of Lurasidone Metabolites in Urine by LC-HRMS

This protocol describes a method for identifying Lurasidone and its metabolites in urine samples.[2]

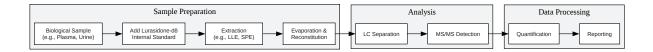
- a. Sample Preparation
- Dilute 100 μL of urine specimen 5-fold with 400 μL of a reference standard solution (e.g., 0.25 μg/mL of hydrocodone-d6 in water) to serve as an injection marker.[2] For quantification of lurasidone, a 100 μL aliquot of the sample can be mixed with 400 μL of lurasidone-d8 internal standard in 0.1% formic acid.[2][3]
- Vortex the mixture for 10 seconds.[2][3]
- Inject 5 μL of the prepared sample into the LC-HRMS system.[2][3]
- b. Chromatographic and Mass Spectrometric Conditions



- LC System: Agilent 1290 or equivalent
- Column: Phenyl-Hexyl column (e.g., 2.1 x 50 mm, 2.6 μm) at 50°C.[2]
- Mass Spectrometer: Agilent 6530 Q-TOF or equivalent.[2]

### **Experimental Workflow Visualization**

The following diagram illustrates a typical workflow for the quantitative analysis of Lurasidone in a biological matrix using **Lurasidone-d8** as an internal standard.



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Caption: Workflow for Lurasidone quantification.

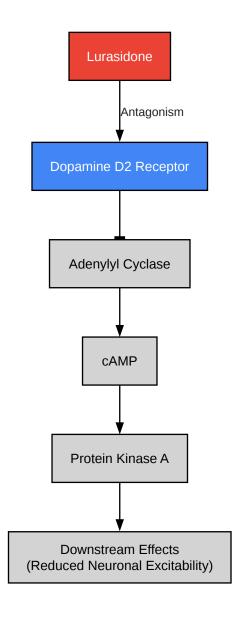
# Lurasidone's Mechanism of Action and Signaling Pathways

Lurasidone is an atypical antipsychotic that exerts its therapeutic effects through interactions with multiple neurotransmitter receptors.[4] It is a potent antagonist at dopamine D2 and serotonin 5-HT2A and 5-HT7 receptors, and a partial agonist at the serotonin 5-HT1A receptor. [4] These interactions modulate downstream signaling cascades, which are believed to be responsible for its antipsychotic and antidepressant properties.

#### **Dopamine D2 Receptor Antagonism**

Lurasidone's antagonism of D2 receptors in the mesolimbic pathway is a key mechanism for its antipsychotic effects. This action helps to reduce the positive symptoms of schizophrenia.





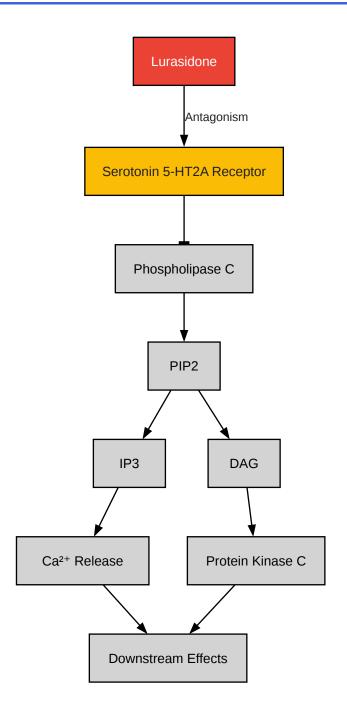
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Caption: Lurasidone's D2 receptor antagonism.

#### **Serotonin 5-HT2A Receptor Antagonism**

The antagonism of 5-HT2A receptors by Lurasidone is thought to contribute to its efficacy against the negative symptoms of schizophrenia and to reduce the risk of extrapyramidal side effects.





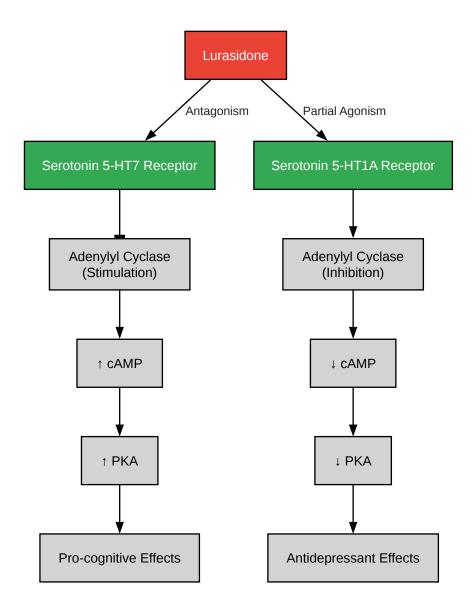
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Caption: Lurasidone's 5-HT2A receptor antagonism.

#### **Serotonin 5-HT7 and 5-HT1A Receptor Modulation**

Lurasidone's high affinity for 5-HT7 receptors (as an antagonist) and its partial agonism at 5-HT1A receptors are believed to contribute to its antidepressant and pro-cognitive effects.[4][5]





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Caption: Lurasidone's 5-HT7 and 5-HT1A modulation.

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